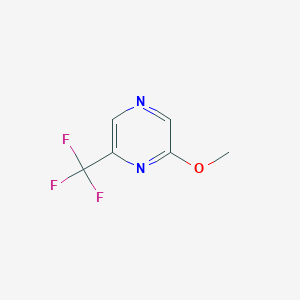
2-Methoxy-6-(trifluoromethyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(trifluoromethyl)pyrazine is a heterocyclic aromatic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The incorporation of the trifluoromethyl group into the pyrazine ring enhances its chemical and biological properties, making it a valuable compound for scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)pyrazine can be achieved through several methods. One common approach involves the use of trifluoromethoxypyrazines. For instance, 2-chloro-5-trifluoromethoxypyrazine can be synthesized and then subjected to various coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions . These reactions typically require specific catalysts and conditions, such as palladium catalysts for Suzuki coupling.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that ensure high yield and purity. The use of efficient and scalable synthetic routes, such as those involving trifluoromethoxypyrazines, is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines with different functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyrazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methoxy-6-(trifluoromethyl)pyrazine include other trifluoromethoxypyrazines and pyrazine derivatives with different substituents .
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other pyrazine derivatives .
Propriétés
Formule moléculaire |
C6H5F3N2O |
|---|---|
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
2-methoxy-6-(trifluoromethyl)pyrazine |
InChI |
InChI=1S/C6H5F3N2O/c1-12-5-3-10-2-4(11-5)6(7,8)9/h2-3H,1H3 |
Clé InChI |
HGOOOBBDIMNJJW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CN=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


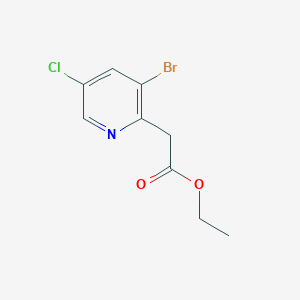
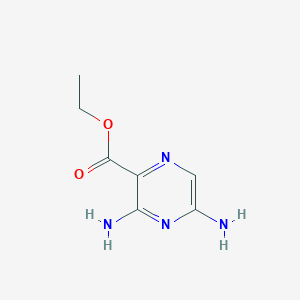
![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)
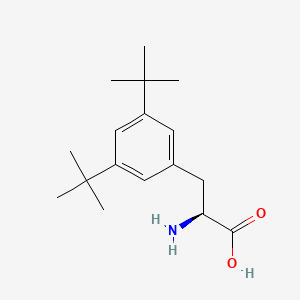
![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
![5-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13036156.png)
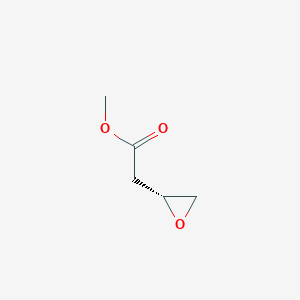
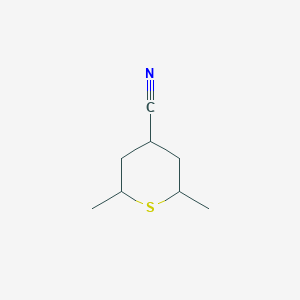
![N-[cis-3-(methylamino)cyclobutyl]propane-1-sulfonamide](/img/structure/B13036177.png)

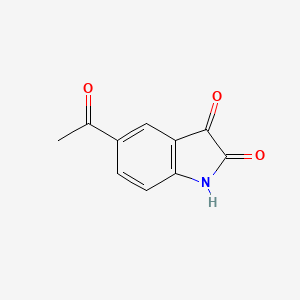
![7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid](/img/structure/B13036186.png)
